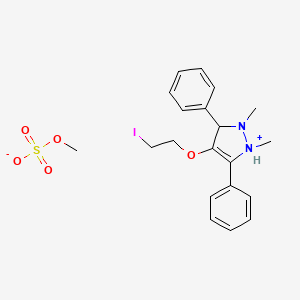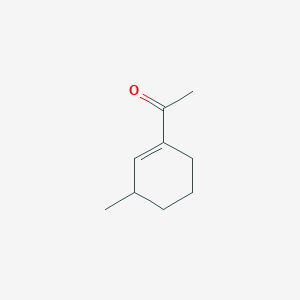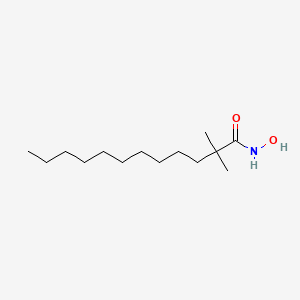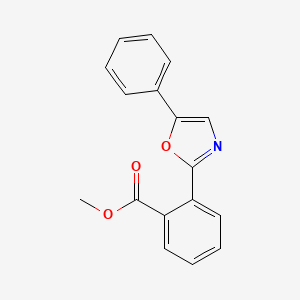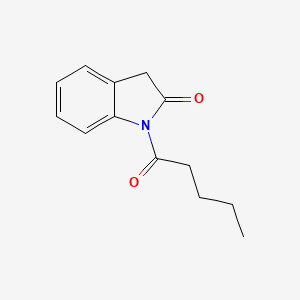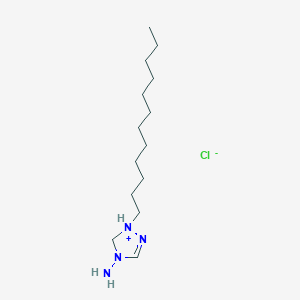
1,1,1,2-Tetrafluoro-2,2-diiodoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrafluoro-2,2-diiodoethane is an organofluorine compound with the molecular formula C2F4I2 It is characterized by the presence of four fluorine atoms and two iodine atoms attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane can be synthesized through the reaction of tetrafluoroethylene with iodine. The reaction typically occurs in the gas phase and is facilitated by spectrophotometry at standard conditions (298.15 K) . The reaction can be represented as:
C2F4+I2→C2F4I2
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of tetrafluoroethylene with iodine under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrafluoroethylene and iodine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted tetrafluoroethane derivatives can be formed.
Reduction Reactions: The primary products are tetrafluoroethylene and iodine.
Applications De Recherche Scientifique
1,1,1,2-Tetrafluoro-2,2-diiodoethane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1,1,2-tetrafluoro-2,2-diiodoethane involves its ability to undergo substitution and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrafluoroethane (C2H2F4): A similar compound with four fluorine atoms but no iodine atoms.
1,2-Diiodotetrafluoroethane (C2F4I2): Another isomer with the same molecular formula but different structural arrangement.
1,1,2,2-Tetrafluoro-1,2-diiodoethane (C2F4I2): A closely related compound with a similar structure.
Uniqueness: 1,1,1,2-Tetrafluoro-2,2-diiodoethane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
57171-63-8 |
|---|---|
Formule moléculaire |
C2F4I2 |
Poids moléculaire |
353.82 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluoro-2,2-diiodoethane |
InChI |
InChI=1S/C2F4I2/c3-1(4,5)2(6,7)8 |
Clé InChI |
CJGCSCCKQJWTQF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(I)I)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
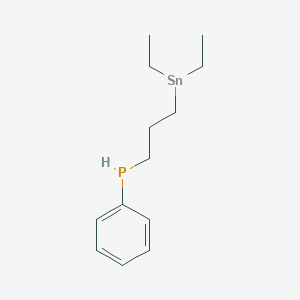
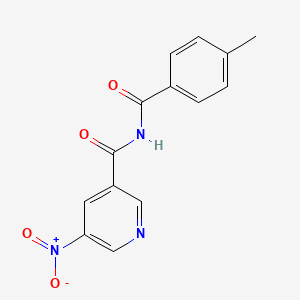
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
